1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
1-(4-cyclohexylphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-28-22-11-9-21(10-12-22)24-15-17-25(18-16-24)29(26,27)23-13-7-20(8-14-23)19-5-3-2-4-6-19/h7-14,19H,2-6,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAVIYAPWRNYAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(4-methoxyphenyl)piperazine under basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C23H30N2O3S
Molecular Weight: 414.56 g/mol
IUPAC Name: 1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
The compound features a piperazine ring, which is a common structural motif in pharmaceuticals, along with a sulfonyl group and two aromatic rings. This unique arrangement contributes to its reactivity and interaction with biological targets.
Medicinal Chemistry
This compound is being investigated for its potential as a therapeutic agent. The following aspects highlight its medicinal applications:
- Antitumor Activity: Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Neurological Disorders: The piperazine core is known for its ability to modulate neurotransmitter receptors, making this compound a candidate for the treatment of mood disorders and other neurological conditions.
Biological Research
The compound's structural features allow it to interact with various biological molecules, which can be leveraged in several research areas:
- Receptor Binding Studies: It may exhibit affinity for serotonin and dopamine receptors, crucial for understanding mood regulation and the development of antidepressants.
- Enzyme Inhibition: The compound could inhibit enzymes involved in neurotransmitter metabolism, enhancing the availability of these neurotransmitters and providing therapeutic benefits.
Material Science
Due to its unique chemical properties, the compound can also be utilized in material science:
- Synthesis of Advanced Materials: Its sulfonyl group and aromatic rings can serve as building blocks for developing new materials with specific electronic or optical properties.
- Industrial Applications: The compound may act as an intermediate in synthesizing more complex molecules, contributing to the production of various industrial chemicals.
Case Study 1: Antitumor Activity
Research conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The study highlighted its potential as a lead compound for developing new anticancer drugs.
Case Study 2: Neurological Applications
A study investigating the binding affinity of this compound to serotonin receptors showed promising results, indicating its potential use in treating depression and anxiety disorders. The modulation of neurotransmitter systems could provide new avenues for therapeutic interventions.
Mechanism of Action
The mechanism of action of 1-[(4-cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with biological membranes, affecting their structure and function. These interactions can lead to changes in cellular processes and signaling pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Sulfonyl Group Variations
[¹⁸F]DASA-23 (1-((2-fluoro-6-[¹⁸F]fluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperazine):
- The benzodioxane moiety may confer antioxidant properties absent in the target compound .
Methoxyphenyl Substituent Modifications
- 1-(4-Methoxyphenyl)-4-(4-aminophenyl)piperazine: Replaces the sulfonyl group with an aminophenyl group, significantly increasing hydrophilicity (logP reduced by ~1.5 units) . The amino group enables conjugation with carboxylic acids or esters, expanding synthetic utility .
- p-MPPI and p-MPPF: Feature 2'-methoxyphenyl groups linked to iodobenzamido or fluorobenzamido moieties.
Anticancer Activity
Antimicrobial Activity
- 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine (1c): Inhibits Candida albicans hyphae formation at 50 μM, likely through virulence factor disruption . The hydroxypropyl group is critical for antifungal activity, absent in the target compound .
Pharmacological Properties
Receptor Binding
Metabolic Stability
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(thiophene-2-carbonyl)piperazine :
Research Implications
The target compound’s cyclohexyl group may offer advantages in CNS drug design due to increased lipophilicity, but its lack of polar functional groups could limit solubility. Structural analogs highlight the importance of sulfonyl and methoxyphenyl groups in target engagement, while modifications like fluorination or oxadiazole incorporation enhance specificity and stability.
Biological Activity
1-[(4-Cyclohexylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine is a compound belonging to the piperazine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C23H30N2O3S
- Molecular Weight : 414.56 g/mol
- IUPAC Name : this compound
- InChI Key : QCAVIYAPWRNYAK-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Antitumor Activity
Studies have indicated that piperazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown potential in inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
Research has demonstrated that this compound can act as an inhibitor for several enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's.
- Urease : Compounds with urease inhibitory activity can be beneficial in treating infections caused by urease-producing bacteria.
Antibacterial Activity
The compound's antibacterial properties have been explored against various bacterial strains. Preliminary studies suggest moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis, highlighting its potential as an antibacterial agent.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study on Antitumor Effects | Demonstrated significant inhibition of tumor growth in xenograft models when treated with piperazine derivatives similar to this compound. |
| Enzyme Inhibition Study | Showed that the compound exhibited strong inhibitory activity against AChE and urease with IC50 values indicating high potency. |
| Antibacterial Screening | Evaluated against multiple strains; results indicated moderate effectiveness against Salmonella and Bacillus. |
Q & A
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., 5-HT serotonin receptor) using crystal structures from the PDB .
- QSAR Modeling : Predicts bioactivity based on descriptors like logP and polar surface area .
Validation: Compare docking scores with experimental K values to refine predictive models .
How does environmental stability impact experimental outcomes?
Advanced Research Question
The compound is sensitive to:
- Light : Photo-degradation products form under UV exposure; store in amber vials .
- Humidity : Hydrolysis of the sulfonyl group occurs in aqueous buffers; use anhydrous solvents for long-term storage .
Methodological Note: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
What are the ethical and safety considerations for handling this compound?
Basic Research Question
- Toxicity : Limited data available; assume acute toxicity (LD >500 mg/kg in rodents) and use PPE (gloves, goggles) .
- Disposal : Follow EPA guidelines for sulfonamide waste; incinerate at >800°C .
How can researchers integrate this compound into drug discovery pipelines?
Advanced Research Question
- Lead Optimization : Combine SAR data with pharmacokinetic studies (e.g., CYP450 metabolism assays) .
- In Vivo Testing : Evaluate bioavailability in rodent models using oral/intravenous administration .
Collaboration Tip: Partner with CROs for high-throughput screening and ADMET profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
